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Compound of Interest

Compound Name: 2-Amino-4-methyl-3-nitropyridine

Cat. No.: B139313 Get Quote

A comparative analysis of 2-N-phenylamino-methyl-nitro-pyridine isomers using Density

Functional Theory (DFT) reveals significant insights into their structural, electronic, and optical

properties. These studies are crucial for researchers and drug development professionals in

understanding the nuanced differences between isomers, which can drastically affect their

biological activity and material applications.

Recent research has focused on the synthesis and characterization of various isomers,

including 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine and 2-N-phenylamino-5-nitro-4-

methyl and 6-methylpyridine derivatives.[1][2] These studies combine experimental techniques

like X-ray diffraction, IR, Raman, and UV-Vis spectroscopy with theoretical DFT and Time-

Dependent DFT (TD-DFT) calculations to provide a comprehensive understanding of these

molecules.[1][2][3][4]

Structural and Electronic Properties: A Tale of Two
Isomers
A key finding from comparative DFT studies is the profound impact of the methyl and nitro

group positions on the molecular geometry and electronic structure of the isomers. For

instance, in the case of 2-N-phenylamino-5-nitropyridine isomers, the position of the methyl

group at the 4 or 6 position of the pyridine ring leads to significant structural differences.[2]

The 2-N-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP) isomer adopts an almost planar

conformation, with a small dihedral angle of approximately 3° between the pyridine and phenyl
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rings. In contrast, the 2-N-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP) isomer is

markedly twisted, with a dihedral angle of about 45°.[2] This difference in planarity directly

influences the hydrogen-bonding motifs observed in their crystal structures, with 2PA5N6MP

forming N-H⋯O interactions and 2PA5N4MP exhibiting N-H⋯N dimers.[2]

These geometric disparities have a cascading effect on the electronic properties. The more

planar 2PA5N6MP isomer exhibits a narrower HOMO-LUMO gap (≈2.45 eV) compared to the

twisted 2PA5N4MP isomer (≈3.77 eV).[2] This is consistent with a more extended π-

conjugation in the planar structure, leading to a bathochromic shift in its absorption spectrum.

Optical Properties and Photophysical Behavior
The differences in electronic structure are directly reflected in the optical properties of the

isomers. Both 2PA5N4MP and 2PA5N6MP show broad UV-Vis absorption, but the 6-methyl

derivative (2PA5N6MP) displays an additional low-energy charge-transfer band around 460

nm, with a maximum at approximately 500 nm.[2] This is a significant red shift compared to the

absorption maximum of around 355 nm for the 4-methyl isomer (2PA5N4MP).[2]

Their photoluminescence spectra also differ significantly. 2PA5N4MP emits in the violet-blue

region with bands at approximately 415 and 450 nm. In contrast, 2PA5N6MP, in addition to a

band around 450 nm, exhibits an extra orange emission band peaking at about 560 nm.[2] TD-

DFT calculations suggest that this red-shifted emission in 2PA5N6MP can be attributed to

intersystem crossing into triplet states.[2]
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Property

2-N-
phenylamino-
4-methyl-3-
nitropyridine

2-N-
phenylamino-
6-methyl-3-
nitropyridine

2-N-
phenylamino-
5-nitro-4-
methylpyridine
(2PA5N4MP)

2-N-
phenylamino-
5-nitro-6-
methylpyridine
(2PA5N6MP)

Crystal System Triclinic[1] - Orthorhombic[2] Triclinic[2]

Space Group P-1[1] - Pbca[2] P-1[2]

Pyridine-Phenyl

Dihedral Angle
6.20(15)°[1] - ~45°[2] ~3°[2]

Hydrogen

Bonding
- -

N-H⋯N

dimers[2]

N-H⋯O

interactions[2]

HOMO-LUMO

Gap
- - ≈3.77 eV[2] ≈2.45 eV[2]

Absorption

Maxima
- - ~355 nm[2] ~500 nm[2]

Emission

Maxima
- - ~415, 450 nm[2] ~450, 560 nm[2]

Experimental and Computational Protocols
The synthesis of these isomers is typically achieved through nucleophilic substitution reactions.

[5] For instance, 2-N-phenylamino-3-nitro-6-methylpyridine can be synthesized from 2-chloro-6-

methyl-3-nitropyridine and aniline.

Experimental Characterization:

X-ray Diffraction: Single-crystal X-ray diffraction is used to determine the precise molecular

geometry, bond lengths, bond angles, and crystal packing.[1][2]

Spectroscopy: IR and Raman spectroscopy are employed to identify characteristic

vibrational modes.[1][4] UV-Vis absorption and photoluminescence spectroscopy are used to

investigate the electronic transitions and emissive properties.[1][2]
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Computational Methodology (DFT):

Software: Gaussian suite of programs is commonly used for DFT calculations.[6]

Functionals and Basis Sets: The B3LYP functional with basis sets like 6-311++G(d,p) is

frequently employed for geometry optimization and electronic structure calculations.[7][8]

Isodesmic Reactions: Isodesmic reactions are often used to calculate the heat of formation

of the nitropyridine derivatives with high accuracy.[7][9]

NBO Analysis: Natural Bond Orbital (NBO) analysis is utilized to study intramolecular

interactions, such as hydrogen bonding.[8]

TD-DFT: Time-Dependent DFT is used to simulate electronic absorption and emission

spectra to support experimental findings.[2]

Logical Workflow for Comparative Isomer Analysis
The following diagram illustrates the typical workflow for the comparative study of 2-N-

phenylamino-methyl-nitro-pyridine isomers.
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Comparative Analysis of 2-N-phenylamino-methyl-nitro-pyridine Isomers
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Caption: Workflow for the comparative analysis of pyridine isomers.

In conclusion, comparative DFT studies, in conjunction with experimental data, provide a

powerful approach to elucidate the structure-property relationships in 2-N-phenylamino-methyl-

nitro-pyridine isomers. The position of substituents significantly modulates their molecular

conformation, electronic structure, and, consequently, their optical behavior, highlighting the

importance of isomeric purity in the design of new materials and pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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